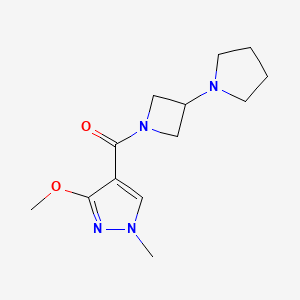

(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

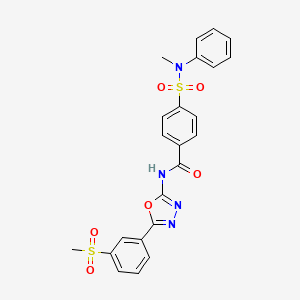

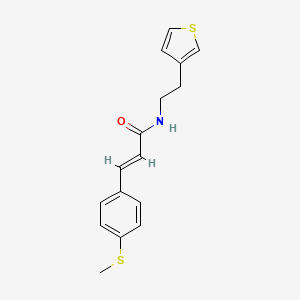

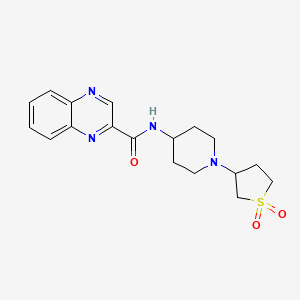

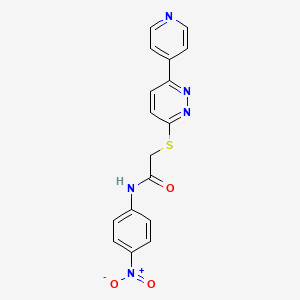

The compound “(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide” is an organic compound containing a thiophene ring, a phenyl ring, and an acrylamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The phenyl group is a six-membered aromatic ring, essentially a benzene ring minus one hydrogen atom. The acrylamide group consists of a carbon double-bonded to an oxygen (carbonyl group) and single-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and phenyl rings, along with the acrylamide group. The “(E)” notation in the name indicates that the two highest-priority groups on either side of the double bond are on opposite sides .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring, the phenyl ring, and the acrylamide group. The thiophene ring, similar to other aromatic rings, might undergo electrophilic aromatic substitution. The acrylamide could participate in various reactions, such as hydrolysis .Wissenschaftliche Forschungsanwendungen

Organic Electronics

The thiophene derivative’s structure suggests its utility in the field of organic electronics. Its molecular design, which includes a donor-acceptor-donor (DAD) architecture, is conducive to the formation of fibril structures with distinct morphologies when electrosprayed using various solvents . This process is significant for designing architectures in organic electronics, where solvent characteristics critically determine the morphology of the organic material.

Electrospraying Techniques

Electrospraying is a technique used to create fine particles or fibers from a liquid by applying a high voltage. The thiophene derivative can be electrosprayed to obtain a range of morphologies, which is essential for applications that require specific particle shapes and sizes . The control of crystallite size and morphology through electrospraying opens up avenues for advanced material design in various scientific fields.

Two-Dimensional Nanomaterials

Two-dimensional (2D) nanomaterials have unique physical, chemical, and electrochemical properties. The thiophene derivative could be integrated into the synthesis of 2D manganese-based materials, which are notable for their high surface area-to-volume ratio, wide electrochemical potential window, and rich redox states . These materials have considerable advantages in electrochemical energy storage and catalysis.

Electrochemical Energy Storage

The compound’s potential integration into manganese-based materials suggests its application in electrochemical energy storage systems. These systems benefit from materials with high theoretical capacity and abundant active sites, which can be provided by the thiophene derivative when used to enhance the interaction with electrolytes .

Catalysis

Catalysis is another area where the thiophene derivative could be applied, particularly in the development of new catalysts with enhanced performance. The compound’s structure may offer a high number of active sites and facilitate improved interactions with reactants, leading to more efficient catalytic processes .

Material Design and Discovery

The thiophene derivative’s properties make it a candidate for intelligent material design and discovery. Its incorporation into new materials could lead to the development of innovative solutions for sustainable development and environmental challenges, particularly in the realm of electrochemistry .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-N-(2-thiophen-3-ylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS2/c1-19-15-5-2-13(3-6-15)4-7-16(18)17-10-8-14-9-11-20-12-14/h2-7,9,11-12H,8,10H2,1H3,(H,17,18)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPJVWGATYPFOV-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2763612.png)

![N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea](/img/structure/B2763615.png)

![Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2763616.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2763630.png)